N-(フラン-2-イルメチル)-2-(2-メチル-5-((4-メチルベンジル)オキシ)-4-オキソピリジン-1(4H)-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

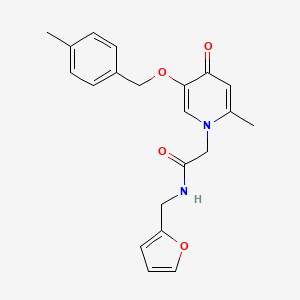

N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.

BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

植物の化学防御

背景: 植物の特殊代謝産物は、草食動物に対する防御に重要な役割を果たします。しかし、これらの生合成経路の特定の段階を阻害すると、植物が自分自身に害を及ぼす自己毒性につながる可能性があります。

研究結果: LiらのScienceに掲載された研究では、野生タバコ(Nicotiana attenuata)のジテルペノイドについて調査しました。ジテルペノイド生合成に関与する2つのシトクロムP450酵素をサイレンシングすると、深刻な自己毒性症状が現れました。これらの症状は、制御されていないヒドロキシル化ジテルペノイド誘導体によるスフィンゴ脂質生合成の阻害によって発生しました。

意義: ジテルペノイドは、潜在的な自己毒性にもかかわらず、草食動物に対する効果的な防御手段として機能します。これは、消化後の骨格ヒドロキシル化生成物を通じて、草食動物のスフィンゴ脂質生合成を阻害することで実現されます。 植物と草食動物の間のこの相互作用を理解することは、植物が自己に害を与えることなく強力な化学防御を使用するという課題をどのように乗り越えるかについての洞察を与えてくれます .

生物活性

N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, including its mechanisms, efficacy, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is C21H22N2O5, with a molecular weight of approximately 382.416 g/mol. The compound features a furan moiety, an acetamide functional group, and a pyridine derivative, which contribute to its diverse biological interactions.

Biological Activity Overview

Research indicates that compounds structurally similar to N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide exhibit various biological activities:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of furan and pyridine rings in related compounds has been linked to antimicrobial effects.

- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis of N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide with other compounds reveals unique biological activities attributed to its specific structural features. The following table summarizes key comparisons:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(furan-2-ylmethyl)acetamide | Furan ring, acetamide | Anticancer | Simpler structure |

| 5-(hydroxymethyl)-2-furancarboxylic acid | Furan ring, carboxylic acid | Antimicrobial | Different functional group |

| 4-methylbenzyl ether derivatives | Aromatic ether | Antifungal | Variations in substituents |

This table illustrates how the combination of functional groups in N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide may confer distinct biological activities not found in simpler analogs.

The mechanisms through which N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide exerts its biological effects include:

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit enzymes like tyrosinase, which is crucial for melanin production. For instance, certain derivatives have demonstrated IC50 values as low as 0.0433 µM against tyrosinase, indicating potent inhibitory activity .

Case Studies

Several case studies highlight the biological activity of compounds related to N-(furan-2-ylmethyl)...:

-

Anticancer Studies : A series of experiments demonstrated that derivatives with furan and pyridine structures inhibited cancer cell lines effectively, showcasing their potential as anticancer agents.

- Findings : Compounds were tested against various cancer cell lines, revealing significant reductions in cell viability at specific concentrations.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, showing effective inhibition against a range of bacterial strains.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-15-5-7-17(8-6-15)14-27-20-12-23(16(2)10-19(20)24)13-21(25)22-11-18-4-3-9-26-18/h3-10,12H,11,13-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUSNZBALXKPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。